![molecular formula C22H19N3O2 B1437461 (S)-2-Amino-N-(1-oxo-1,10-dihydroacridin-2-yl)-3-phenylpropanamide CAS No. 352525-09-8](/img/structure/B1437461.png)
(S)-2-Amino-N-(1-oxo-1,10-dihydroacridin-2-yl)-3-phenylpropanamide
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Description
(S)-2-Amino-N-(1-oxo-1,10-dihydroacridin-2-yl)-3-phenylpropanamide, or (S)-2-Amino-N-Acridin-3-ylpropanamide, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the acridine family of compounds, which are known for their ability to interact with proteins, nucleic acids, and other biomolecules. The compound has been used in a variety of laboratory experiments, including those related to the development of new drugs, the investigation of disease mechanisms, and the study of metabolic pathways.
Scientific Research Applications
Labeling in Bioimaging
Acridine derivatives are known for their spectral properties, which make them useful in labeling proteins, nucleic acids, lipids, and even cells and their compartments. This application is crucial in bioimaging, where it aids in visualizing and tracking biological processes .
Photodynamic Therapy
Due to their unique photochemical properties, acridine compounds can be applied in photodynamic therapy (PDT). In PDT, these compounds act as photosensitizers that produce reactive oxygen species when exposed to light, leading to the destruction of targeted cells, such as cancer cells .
Organoelectronics and Photophysics
Acridine derivatives have widespread use in organoelectronics and photophysics due to their electronic properties. They are used in the development of organic semiconductors and light-emitting diodes (LEDs) .
Material Sciences
In material sciences, acridine compounds contribute to the synthesis of new materials with desired properties like enhanced durability or specific electronic characteristics .
Therapeutic Agents
Research has shown that acridine derivatives can act as therapeutic agents for various disorders including cancer, Alzheimer’s disease, and bacterial and protozoal infections. Their biological activity makes them candidates for drug development .
Inhibitory Effects on Enzymes
Some acridine derivatives have been studied for their inhibitory effects on enzymes such as cholinesterases and carboxylesterase. These enzymes are involved in neurotransmitter regulation and metabolism, making acridine compounds potentially useful in treating conditions like Alzheimer’s disease .
Antioxidant Activity
The antioxidant activity of certain acridine derivatives has been explored, which could have implications for preventing oxidative stress-related diseases .
properties
IUPAC Name |
(2S)-2-amino-N-(1-hydroxyacridin-2-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c23-17(12-14-6-2-1-3-7-14)22(27)25-20-11-10-19-16(21(20)26)13-15-8-4-5-9-18(15)24-19/h1-11,13,17,26H,12,23H2,(H,25,27)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGZCMJWNAWHOP-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=C(C3=CC4=CC=CC=C4N=C3C=C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=C(C3=CC4=CC=CC=C4N=C3C=C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-N-(1-oxo-1,10-dihydroacridin-2-yl)-3-phenylpropanamide |
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